4-Octylbenzaldehyde

Vue d'ensemble

Description

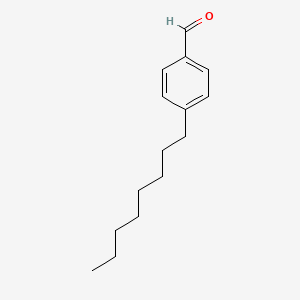

4-Octylbenzaldehyde is an organic compound with the molecular formula C15H22O. It is a derivative of benzaldehyde, where the benzene ring is substituted with an octyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Octylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of octylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 4-octyltoluene using oxidizing agents such as potassium permanganate or chromyl chloride. This method requires precise control of reaction conditions to ensure selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 4-octyltoluene. This process involves the use of metal catalysts such as cobalt or manganese in combination with oxygen or air. The reaction is typically carried out in a continuous flow reactor to ensure efficient conversion and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-Octylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to 4-octylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 4-octylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions, such as the formation of imines or hydrazones with amines or hydrazines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products Formed

Oxidation: 4-Octylbenzoic acid.

Reduction: 4-Octylbenzyl alcohol.

Substitution: Imines or hydrazones, depending on the nucleophile used.

Applications De Recherche Scientifique

4-Octylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and fragrances.

Mécanisme D'action

The mechanism of action of 4-octylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. In biological systems, it can interact with enzymes that catalyze aldehyde transformations, leading to the formation of different metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Decylbenzaldehyde: Similar structure with a decyl group instead of an octyl group.

4-Hexylbenzaldehyde: Similar structure with a hexyl group instead of an octyl group.

4-Nonylbenzaldehyde: Similar structure with a nonyl group instead of an octyl group.

Uniqueness

4-Octylbenzaldehyde is unique due to its specific chain length, which imparts distinct physical and chemical properties. The octyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.

Activité Biologique

4-Octylbenzaldehyde (C₁₅H₁₈O) is an aromatic aldehyde with notable biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by an octyl chain attached to a benzaldehyde group. The chemical structure can be represented as follows:

- Molecular Weight : 218.30 g/mol

- Boiling Point : Approximately 280 °C

- Solubility : Sparingly soluble in water but soluble in organic solvents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) for various microorganisms, indicating that this compound is particularly effective against Candida albicans, a common fungal pathogen.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicate that this compound can effectively scavenge free radicals, thus contributing to its potential health benefits.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

| 200 | 90 |

As shown in Table 2, the antioxidant activity increases with concentration, demonstrating significant free radical scavenging capabilities at higher doses.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in the Journal of Scientific Perspectives investigated the antimicrobial effects of various benzaldehyde derivatives, including this compound. The study concluded that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as a natural antimicrobial agent . -

Antioxidant Research :

Another research effort focused on the antioxidant potential of several aromatic aldehydes, including this compound. The findings indicated that this compound could protect cells from oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage and aging . -

Therapeutic Applications :

Preliminary investigations suggest that due to its biological activities, particularly its antimicrobial and antioxidant properties, this compound could be explored for therapeutic applications in treating infections and diseases associated with oxidative stress .

Propriétés

IUPAC Name |

4-octylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKVZPVHTKOSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068521 | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-66-8 | |

| Record name | 4-Octylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49763-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-octylbenzaldehyde in the synthesis of FTY720?

A1: this compound is a crucial starting material in a novel synthetic pathway for FTY720 (Fingolimod), an immunosuppressive drug. The synthesis utilizes a Petasis reaction, where this compound is first converted to (E)-2-(4-octylphenyl)vinylboronic acid. This boronic acid then reacts with dihydroxyacetone and benzylamine, and the subsequent catalytic hydrogenation yields FTY720 []. This method offers a convenient alternative to previously established synthetic routes.

Q2: How does this compound contribute to the synthesis of heterocyclic compounds with potential biological activity?

A2: this compound plays a key role in synthesizing 1,3-oxazepine-4,7-dione derivatives, a class of heterocyclic compounds known for their potential antibacterial properties. The process involves reacting this compound with 4-aminobenzene sulphonic acid to form an azo compound. This compound then undergoes a series of reactions, culminating in a [2+5] cycloaddition with an anhydride to form the desired 1,3-oxazepine-4,7-dione derivative [].

Q3: Can this compound be used in extraction processes, and if so, what are its advantages?

A3: Yes, this compound shows promise as an extractant for recovering diamines like putrescine and cadaverine from aqueous solutions, particularly in bio-based plastics production []. A significant advantage of this compound is its low leaching into the aqueous phase, with only minimal contamination observed (19 ppm). Additionally, its distribution coefficient for diamines exhibits a strong dependence on concentration, allowing for efficient extraction and back-extraction by simply adjusting the concentration of this compound in the organic phase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.